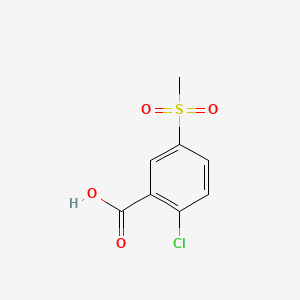

2-Chloro-5-(methylsulfonyl)benzoic acid

説明

Contextual Significance in Organic Synthesis and Industrial Applications

In the realm of organic synthesis, 2-Chloro-5-(methylsulfonyl)benzoic acid is a versatile intermediate. Its structure allows for further chemical modifications, making it a useful precursor for a range of other bioactive compounds. chemimpex.com The presence of the carboxylic acid, chloro, and methylsulfonyl groups offers multiple reactive sites for chemists to exploit in constructing complex molecular architectures.

Industrially, its applications extend to material science, where it is explored for creating advanced materials like polymers and coatings. chemimpex.com The unique chemical properties of the compound can enhance the durability and performance of these materials. chemimpex.com Furthermore, it serves as a standard reference material in analytical chemistry, aiding researchers in ensuring the accuracy and precision of their analytical methods and measurements. chemimpex.com

Strategic Importance in Agrochemical and Pharmaceutical Development

The strategic value of this compound is most prominent in the agrochemical and pharmaceutical sectors.

In agriculture, this compound is a key component in the development of selective herbicides. chemimpex.com It is particularly valuable for its ability to inhibit specific biochemical pathways in plants, which allows for targeted weed control without causing harm to desirable crops. chemimpex.com This selectivity is crucial for sustainable agricultural practices, helping to maximize crop yields while minimizing environmental impact. chemimpex.cominnospk.com For instance, the related compound 2-Chloro-4-(methylsulfonyl)benzoic acid is a critical intermediate in the synthesis of the herbicide Sulcotrione (B48614), which is effective in controlling weeds in corn crops. innospk.com

In the pharmaceutical industry, this compound functions as a crucial building block for the synthesis of various therapeutic agents. chemimpex.com Its unique properties facilitate the development of molecules with enhanced efficacy and specificity. chemimpex.com Research has shown that this compound serves as a key intermediate in the creation of anti-inflammatory and analgesic medications. chemimpex.com Moreover, this compound itself has demonstrated antibacterial and anti-inflammatory properties in laboratory studies. ontosight.ai It has shown inhibitory effects against bacterial strains such as E. coli and S. aureus and has exhibited anti-inflammatory effects in animal models, suggesting its potential as a lead compound for new therapeutic agents. ontosight.ai

Current Research Landscape and Future Perspectives

The current research landscape for this compound and its derivatives is active, particularly in the fields of medicinal chemistry and agrochemistry. It is utilized in biochemical research to study enzyme inhibition and metabolic pathways, which helps scientists understand complex biological processes. chemimpex.com

Future perspectives for this compound are promising. Its established role as a versatile intermediate suggests its continued importance in the discovery and development of new pharmaceuticals. The ongoing need for more effective and selective herbicides will likely drive further research into its agrochemical applications. As synthetic methodologies advance, novel derivatives of this compound with potentially enhanced biological activities may be developed. The exploration of its utility in material science could also lead to the creation of new polymers and functional materials with specialized properties. Continued investigation into its biological activities could uncover new therapeutic potentials beyond its current applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWDIXBVQATQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368125 | |

| Record name | 2-chloro-5-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89938-62-5 | |

| Record name | 2-chloro-5-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(methylsulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 5 Methylsulfonyl Benzoic Acid

Established Synthetic Pathways and Reaction Conditions

The construction of the 2-Chloro-5-(methylsulfonyl)benzoic acid molecule necessitates the precise introduction of three different functional groups onto an aromatic scaffold. The established synthetic pathways are designed to control the regioselectivity of these introductions, ensuring the desired 2, 5-substitution pattern.

Sequential Functionalization of Aromatic Precursors

A common and versatile approach to synthesizing this compound is through the stepwise functionalization of a readily available aromatic starting material. This strategy allows for the careful installation of each functional group in a controlled manner. A plausible and efficient route begins with the synthesis of 2-chloro-5-mercaptobenzoic acid, which then undergoes methylation and oxidation to yield the final product.

The introduction of the methylsulfonyl group can be accomplished through a multi-step process that begins with the formation of a sulfur-containing functional group, which is then converted to the target methylsulfonyl moiety.

A key intermediate in this pathway is 2-chloro-5-mercaptobenzoic acid. This compound can be synthesized, as described in Swiss Patent No. 426,865, and serves as a versatile precursor. prepchem.com The thiol group of 2-chloro-5-mercaptobenzoic acid can be readily methylated to form 2-chloro-5-(methylthio)benzoic acid. This S-methylation can be achieved using various methylating agents in the presence of a base. For instance, dimethyl carbonate in the presence of NaY faujasite has been shown to selectively methylate the sulfur of mercaptobenzoic acids. nih.gov

The subsequent and final step in the formation of the methylsulfonyl group is the oxidation of the methylthio intermediate. This transformation is typically carried out using strong oxidizing agents.

| Reaction Step | Starting Material | Reagents and Conditions | Product | Reference |

| Mercaptobenzoic Acid Synthesis | Varies (e.g., from aminobenzoic acid) | Described in Swiss Pat. No. 426,865 | 2-chloro-5-mercaptobenzoic acid | prepchem.com |

| S-Methylation | 2-chloro-5-mercaptobenzoic acid | Dimethyl carbonate, NaY faujasite, 150°C | 2-chloro-5-(methylthio)benzoic acid | nih.gov |

| Oxidation | 2-chloro-5-(methylthio)benzoic acid | Strong oxidizing agent (e.g., KMnO₄, H₂O₂) | This compound | General Knowledge |

An alternative strategy for introducing a sulfonyl group involves the Sandmeyer reaction. An appropriately substituted aniline, such as 2-chloro-5-aminobenzoic acid, can be diazotized with sodium nitrite in the presence of a strong acid. The resulting diazonium salt can then be treated with sulfur dioxide in the presence of a copper catalyst to yield a sulfonyl chloride. This sulfonyl chloride can then be reduced and methylated to form the methylsulfonyl group. A novel Sandmeyer-type sulfonyl chloride synthesis from anilines using DABSO as a stable SO₂ surrogate in the presence of HCl and a Cu catalyst has been developed, which could be applicable. nih.gov

For example, if starting with 3-(methylsulfonyl)benzoic acid, a direct chlorination could be employed. However, the directing effects of the existing carboxyl and methylsulfonyl groups must be considered. Both are meta-directing, which would not favor the introduction of chlorine at the 2-position. Therefore, a more regioselective method would be necessary, or the order of functional group introduction would need to be altered.

A more controlled method for introducing the chlorine atom is through the Sandmeyer reaction. Starting with an aminobenzoic acid, such as 5-(methylsulfonyl)anthranilic acid, the amino group can be converted to a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst. A process for preparing 2-chloro-5-sulfamoylbenzoic acids utilizes the diazotization of 2-amino-5-sulfamoylbenzoic acid followed by treatment with a metal chloride, which demonstrates the feasibility of this type of transformation. google.com

| Reaction | Starting Material | Reagents and Conditions | Product | Reference |

| Sandmeyer Reaction (Chlorination) | 2-amino-5-(methylsulfonyl)benzoic acid | 1. NaNO₂, HCl (diazotization) 2. CuCl (chloro-de-diazoniation) | This compound | google.com |

The carboxylic acid moiety can be introduced at various stages of the synthesis. One common method is the oxidation of a methyl group already present on the aromatic ring, which will be discussed in section 2.1.2.1.

Another powerful method for introducing a carboxyl group is through the carboxylation of a Grignard reagent. This involves the reaction of an aryl magnesium halide with carbon dioxide, followed by an acidic workup. For this to be a viable route to this compound, a suitable aryl halide precursor, such as 1,2-dichloro-4-(methylsulfonyl)benzene or 2-bromo-1-chloro-4-(methylsulfonyl)benzene, would be required. The Grignard reagent would be formed from this precursor and then reacted with solid carbon dioxide (dry ice) or a stream of CO₂ gas. google.com

| Reaction | Starting Material | Reagents and Conditions | Product | Reference |

| Grignard Carboxylation | 2-bromo-1-chloro-4-(methylsulfonyl)benzene | 1. Mg, ether (Grignard formation) 2. CO₂ 3. H₃O⁺ (acidic workup) | This compound | google.com |

Oxidation-Based Preparations of the Carboxylic Acid Moiety

An alternative and often more direct approach to the final product involves the oxidation of a pre-functionalized aromatic precursor that already contains the chloro and methylsulfonyl groups, along with a methyl group that can be oxidized to the carboxylic acid.

This pathway commences with a precursor such as 2-chloro-5-methylbenzenesulfonyl chloride or, more directly, 2-chloro-5-(methylsulfonyl)toluene. The methyl group attached to the aromatic ring is then oxidized to a carboxylic acid. This oxidation is a common transformation in organic synthesis and can be achieved using a variety of strong oxidizing agents.

A Chinese patent describes a method for the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid by the oxidation of 2-chloro-4-(methylsulfonyl)toluene with nitric acid and oxygen in an autoclave. google.com This provides a strong precedent that a similar oxidation of 2-chloro-5-(methylsulfonyl)toluene would yield the desired this compound. The electron-withdrawing nature of the ortho-chloro and para-methylsulfonyl groups in the 4-substituted isomer makes the oxidation of the methyl group more difficult, suggesting that similar strong conditions might be required for the 5-substituted isomer. google.com

| Reaction | Starting Material | Reagents and Conditions | Product | Reference |

| Oxidation of Toluene (B28343) Derivative | 2-chloro-5-(methylsulfonyl)toluene | Nitric acid, O₂, catalyst, 140-200°C, autoclave | This compound | google.com (by analogy) |

Oxidation of Methyl-Substituted Aromatic Sulfones

Alternative Synthetic Routes from Precursors

An alternative to the direct oxidation of a toluene precursor is a synthetic route starting from an aromatic amine. This method involves a diazotization-chlorination sequence, famously known as the Sandmeyer reaction. nih.gov This approach is particularly useful when the corresponding amino-substituted precursor, 2-amino-5-(methylsulfonyl)benzoic acid, is readily available.

The process involves two main steps:

Diazotization : The primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This converts the amino group into a diazonium salt.

Chlorination : The resulting diazonium salt solution is then treated with a copper(I) chloride catalyst. The diazonium group is an excellent leaving group (releasing N₂ gas) and is replaced by a chlorine atom, yielding the target this compound.

A patent describing a similar transformation for 2-amino-5-sulfamoylbenzoic acids specifies reacting the diazonium salt with cupric chloride at elevated temperatures (60–100 °C) to achieve the substitution. google.com While effective, the classical Sandmeyer reaction involves potentially unstable diazonium intermediates and stoichiometric copper salts. Modern variations aim to improve the safety and efficiency of this transformation. nih.gov

| Step | Reagents | Catalyst | Temperature (°C) | Product | Reference |

| Diazotization | 2-Amino-5-(sulfamoyl)benzoic acid, Sodium Nitrite, Hydrochloric Acid | - | 0-5 | Diazonium Salt Intermediate | google.com |

| Chlorination | Diazonium Salt Intermediate | Cupric Chloride | Room Temp, then 100 | 2-Chloro-5-(sulfamoyl)benzoic acid | google.com |

This data is based on the synthesis of the analogous 2-chloro-5-(sulfamoyl)benzoic acid.

Advanced Synthetic Approaches and Process Intensification

Continuous-Flow Synthetic Methodologies

Continuous-flow chemistry has emerged as a transformative technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. rsc.org The synthesis of this compound, especially via methods like nitric acid oxidation, involves conditions (high temperature, pressure, corrosive media) that can be challenging to manage safely and efficiently on a large scale in batch reactors.

Implementing these synthetic routes in a continuous-flow system can lead to substantial improvements:

Enhanced Safety : The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risks associated with thermal runaways or the accumulation of unstable intermediates.

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for rapid and precise temperature control, preventing the formation of hotspots and improving reaction selectivity and yield.

Increased Scalability and Efficiency : Scaling up production in a flow system is achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. This can lead to a significantly higher space-time yield. mdpi.com

While specific literature detailing the continuous-flow synthesis of this compound is not widely available, the principles have been successfully applied to similar challenging chemical transformations, such as the synthesis of aryl sulfonyl chlorides. rsc.orgmdpi.com Adapting the oxidation or diazotization-chlorination sequences to a flow process represents a logical step toward a safer, more efficient, and scalable manufacturing process for this key chemical intermediate.

Catalytic Systems in Synthetic Transformations

The synthesis of this compound and structurally related compounds often relies on specific catalytic systems to facilitate key transformations. These catalysts are essential for activating substrates, increasing reaction rates, and influencing selectivity.

In reactions that convert benzoic acid intermediates into more reactive acid chlorides, a catalytic amount of dimethylformamide (DMF) is frequently used in conjunction with reagents like thionyl chloride or oxalyl chloride googleapis.com. The DMF acts as a catalyst to form a Vilsmeier reagent, which is a more potent acylating agent.

For transformations involving the introduction or modification of the sulfonyl group, different types of catalysts are employed. In the synthesis of the related compound 2,4-dichloro-5-sulfamoylbenzoic acid, sodium sulfate has been used as a catalyst during the sulfonation of 2,4-dichlorobenzoic acid with chlorosulfonic acid patsnap.com. For oxidation reactions, such as the conversion of a methylthio group to a methylsulfonyl group, metal-based catalysts can be utilized. For instance, in the synthesis of the isomeric 2-chloro-4-(methylsulfonyl)benzoic acid, copper(I) iodide (CuI) has been documented as a catalyst for the nitric acid oxidation of 2-chloro-4-methylsulfonyltoluene google.com.

Phase transfer catalysts (PTCs) are also instrumental in certain synthetic routes, particularly in heterogeneous reaction mixtures. In the preparation of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid, PTCs such as benzyltriethylammonium chloride, tetrabutylammonium bromide, and tetrabutylammonium bisulfate have been successfully used to facilitate the haloform reaction of a corresponding acetophenone precursor in an aqueous-organic system patsnap.com. Furthermore, the conversion of a diazonium salt intermediate, formed from an amino-benzoic acid precursor, can be achieved using metal chlorides like cupric chloride in a Sandmeyer-type reaction to introduce the chloro substituent google.com.

Optimization of Reaction Parameters for Yield and Purity

The successful synthesis of this compound and its analogs is highly dependent on the careful optimization of reaction parameters. Factors such as temperature, reaction time, and the molar ratio of reactants and catalysts are critical in maximizing product yield and minimizing the formation of impurities.

In sulfonation reactions to produce sulfonyl chloride intermediates, which are precursors to the final methylsulfonyl compound, reaction conditions are paramount. For the synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid, a related intermediate, studies have shown that the molar ratio of the starting benzoic acid to chlorosulfonic acid is a key factor; an optimized ratio of 1:5 was found to be most effective, where chlorosulfonic acid acts as both reagent and solvent researchgate.net. The temperature for this sulfonation is also critical, with an optimal range identified as 50-70°C to prevent the formation of polysulfonated by-products at higher temperatures while ensuring a reasonable reaction rate researchgate.net. The reaction time was determined to be optimal at 2 hours, as longer durations did not significantly increase the yield, which reached up to 95.7% under these optimized conditions researchgate.netsemanticscholar.org.

For oxidation reactions, such as the nitric acid oxidation of a toluene precursor to form the carboxylic acid, temperature is a primary parameter. In the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid, the reaction is conducted at elevated temperatures between 140°C and 200°C in an autoclave, often under oxygen pressure, to drive the reaction to completion google.com.

The table below summarizes optimized parameters from synthetic procedures for related compounds, illustrating the typical ranges and values considered.

| Reaction Type | Precursor | Reagent/Catalyst | Temperature | Time | Molar Ratio (Precursor:Reagent) | Yield |

| Sulfonylation | 2-Methoxybenzoic acid | Chlorosulfonic Acid | 50-70°C | 2 hours | 1:5 | 95.7% researchgate.netsemanticscholar.org |

| Oxidation | 2-Chloro-4-methylsulfonyltoluene | Nitric Acid / CuI | 140-200°C | 1+ hours | 1:0.5 to 1:2 | Not specified |

| Haloform Reaction | 2-Chloro-3-methyl-4-methylsulfonylacetophenone | Sodium Hypochlorite / PTC | 55°C | 3 hours | 1:5 | 95.3% patsnap.com |

| Acid Chloride Formation | Intermediate Benzoic Acid | Oxalyl Chloride / DMF | 20-40°C | 1-4 hours | 1:1 | Not specified |

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental to controlling the reaction outcome and optimizing the process. While specific mechanistic studies for this exact molecule are not widely published, the mechanisms for the key transformative steps can be elucidated from established chemical principles and studies of analogous reactions.

Elucidation of Reaction Mechanisms for Key Steps

A common and crucial step in the synthesis is the formation of a sulfonyl chloride group on the benzene (B151609) ring, typically through electrophilic aromatic substitution. The reaction of a substituted chlorobenzoic acid with chlorosulfonic acid involves the generation of the highly electrophilic species, SO2Cl+. This electrophile then attacks the electron-rich aromatic ring at a position directed by the existing chloro and carboxyl groups. The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the carboxybenzenesulfonyl chloride product patsnap.comresearchgate.net.

Another key transformation is the oxidation of a methylthio (–SCH3) group to the methylsulfonyl (–SO2CH3) group. This typically proceeds in two stages. The first stage is the oxidation of the sulfide (B99878) to a sulfoxide. The second stage involves the further oxidation of the sulfoxide to the sulfone. The exact mechanism depends on the oxidant used, but it often involves the nucleophilic attack of the sulfur atom on the oxidant, followed by subsequent steps to form the S=O bonds.

In syntheses that utilize a Sandmeyer reaction to introduce the chlorine atom, the mechanism begins with the diazotization of an aminobenzoic acid precursor google.com. The resulting diazonium salt is then treated with a copper(I) catalyst, such as cuprous chloride. The mechanism is thought to involve a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then abstracts a chlorine atom from the copper(II) chloride to form the final this compound and regenerate the copper(I) catalyst.

Role of Intermediates in Synthetic Pathways

Synthetic routes to this compound are characterized by the formation and transformation of several key intermediates. These transient species are pivotal in constructing the final molecular architecture.

Sulfonyl Chlorides : An important class of intermediates is the substituted carboxybenzenesulfonyl chlorides, such as 2,4-dichloro-5-carboxybenzenesulfonyl chloride patsnap.com. These compounds are typically formed by the direct sulfonation of a dichlorobenzoic acid with chlorosulfonic acid patsnap.com. This sulfonyl chloride group is highly reactive and serves as a handle for introducing the desired sulfonyl functionality.

Sulfinate Salts : In some processes, sulfinate salts are formed as intermediates. For example, an aqueous solution of 2-chloro-4-sulfinyl benzoic acid can be an intermediate that is subsequently reacted with a compound like chloroacetic acid to form the final product googleapis.com.

Diazonium Salts : In routes starting from an amino-substituted benzoic acid, the corresponding diazonium salt is a critical, albeit unstable, intermediate google.com. Formed by treating the aromatic amine with nitrous acid, the diazonium group is an excellent leaving group (as N2 gas) and is readily replaced by a variety of nucleophiles. In the context of this synthesis, it is displaced by a chloride ion, often facilitated by a copper catalyst, to install the chlorine atom at the 2-position of the benzoic acid ring google.com.

These intermediates are essential stepping stones in the synthetic pathway. Their successful formation and subsequent reaction are contingent upon carefully controlled reaction conditions, and their reactivity dictates the choice of reagents and catalysts for the next step in the sequence.

Chemical Reactivity and Functional Group Transformations of 2 Chloro 5 Methylsulfonyl Benzoic Acid

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that readily undergoes several fundamental organic reactions, including esterification, amidation, and conversion to acyl halides, which serve as highly reactive intermediates for further derivatization.

Esterification Processes

Esterification of 2-Chloro-5-(methylsulfonyl)benzoic acid can be achieved through various methods, most commonly via acid-catalyzed reaction with an alcohol. The Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a widely applicable method. dergipark.org.tr The reaction equilibrium can be driven towards the ester product by removing water as it is formed.

The general reaction is as follows:

This compound + R-OH ⇌ 2-Chloro-5-(methylsulfonyl)benzoyl-OR + H₂O

Detailed research findings on the esterification of benzoic acid with various alcohols under different catalytic conditions have been reported, achieving high conversions. For instance, the esterification of benzoic acid with ethanol, butanol, and hexanol has been studied using deep eutectic solvents as catalysts, resulting in conversions of 88.3%, 87.8%, and 67.5% respectively at 75°C. dergipark.org.tr While specific data for this compound is not extensively documented in publicly available literature, the principles of these reactions are directly applicable.

Table 1: Representative Esterification Reactions of Benzoic Acid Derivatives

| Alcohol | Catalyst | Temperature (°C) | Conversion (%) |

| Ethanol | Deep Eutectic Solvent | 75 | 88.3 |

| Butanol | Deep Eutectic Solvent | 75 | 87.8 |

| Hexanol | Deep Eutectic Solvent | 75 | 67.5 |

| Methanol (B129727) | Sulfuric Acid | Reflux | High |

Note: Data presented for benzoic acid is illustrative of typical esterification reactions.

Amidation Reactions

Amidation of this compound involves its reaction with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. This transformation is crucial for the synthesis of many biologically active molecules. Direct amidation can be achieved by heating the carboxylic acid with the amine, but this often requires high temperatures to drive off the water formed. More commonly, the carboxylic acid is first activated to facilitate the reaction under milder conditions. researchgate.net

Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or titanium(IV) chloride can be employed to mediate the formation of the amide bond at or below room temperature. nih.gov The reaction proceeds by activation of the carboxylic acid, followed by nucleophilic attack of the amine.

A general representation of the amidation reaction is:

This compound + RNH₂ → 2-Chloro-5-(methylsulfonyl)-N-R-benzamide + H₂O

Table 2: Illustrative Amidation Reactions of Benzoic Acid

| Amine | Coupling Reagent | Solvent | Yield (%) |

| Aniline | TiCl₄ | Pyridine | Moderate to Excellent |

| Propylamine | TiCl₄ | Pyridine | >90 |

| Benzylamine | DCC | Dichloromethane | High |

Note: This table provides general examples of amidation reactions with benzoic acid.

Acyl Halide Formation for Further Derivatization

The conversion of the carboxylic acid group to an acyl halide, typically an acyl chloride, provides a highly reactive intermediate that can be readily converted into a wide array of other functional groups, including esters, amides, and ketones. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). chemicalbook.com

The reaction with thionyl chloride is particularly common and efficient. A procedure for the synthesis of the analogous 2-chloro-4-(methylsulfonyl)benzoyl chloride demonstrates this process: 2-chloro-4-(methylsulfonyl)benzoic acid is treated with thionyl chloride in toluene (B28343) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds at a controlled temperature, yielding the acyl chloride in high purity and yield (97%). chemicalbook.com This method is directly applicable to the synthesis of 2-chloro-5-(methylsulfonyl)benzoyl chloride.

The general reaction is:

This compound + SOCl₂ → 2-Chloro-5-(methylsulfonyl)benzoyl chloride + SO₂ + HCl

The resulting acyl chloride is a versatile intermediate for introducing the 2-chloro-5-(methylsulfonyl)benzoyl moiety into various molecules.

Reactivity of the Aromatic Halogen (Chlorine)

The chlorine atom attached to the aromatic ring of this compound is subject to two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The presence of the strongly electron-withdrawing methylsulfonyl group para to the chlorine atom significantly influences its reactivity.

Nucleophilic Aromatic Substitution Pathways

In contrast to electrophilic aromatic substitution, which is typical for many benzene (B151609) derivatives, the electron-deficient nature of the aromatic ring in this compound, due to the methylsulfonyl group, makes it susceptible to nucleophilic aromatic substitution (SNA r). libretexts.org The methylsulfonyl group, being a strong electron-withdrawing group, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile, particularly when it is in the ortho or para position to the leaving group (chlorine). libretexts.org

This activation allows for the displacement of the chloride ion by a variety of nucleophiles, such as alkoxides, amines, and thiols, often under relatively mild conditions. For example, reaction with sodium methoxide (B1231860) in methanol would be expected to yield 2-methoxy-5-(methylsulfonyl)benzoic acid.

A general scheme for this reaction is:

This compound + Nu⁻ → 2-Nu-5-(methylsulfonyl)benzoic acid + Cl⁻ (where Nu⁻ is a nucleophile)

While specific experimental data for this compound in SNA r reactions is sparse in the reviewed literature, the principles are well-established for similarly activated aryl chlorides. For instance, 2,4-dinitrochlorobenzene readily undergoes nucleophilic aromatic substitution with various nucleophiles. libretexts.org

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Expected Product |

| Sodium Methoxide (NaOCH₃) | 2-Methoxy-5-(methylsulfonyl)benzoic acid |

| Ammonia (NH₃) | 2-Amino-5-(methylsulfonyl)benzoic acid |

| Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-5-(methylsulfonyl)benzoic acid |

Note: This table illustrates potential products based on established SNA r principles.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom of this compound can serve as an electrophilic partner in several of these transformations, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This allows for the formation of a new carbon-carbon bond, leading to biaryl compounds or aryl-substituted alkenes and alkanes. A potential application would be the reaction of this compound with phenylboronic acid to produce 5-(methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This is a powerful method for the synthesis of aryl-substituted alkynes.

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine. wikipedia.org This is a versatile method for the synthesis of arylamines.

The reactivity of aryl chlorides in these reactions is generally lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems (e.g., those with bulky, electron-rich phosphine (B1218219) ligands) and more forcing reaction conditions. However, the electron-withdrawing nature of the methylsulfonyl group can enhance the reactivity of the C-Cl bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle of these reactions.

Table 4: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst, Base | Biaryl or Aryl-substituted Alkene/Alkane |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-substituted Alkyne |

| Heck Reaction | Alkene | Pd catalyst, Base | Substituted Alkene |

| Buchwald-Hartwig Amination | R-NH₂ | Pd catalyst, Base | Arylamine |

Note: This table summarizes potential cross-coupling reactions for this compound.

Transformations of the Methylsulfonyl Moiety

The methylsulfonyl (-SO2CH3) group is a robust and often chemically inert functional group. Its stability is attributed to the high oxidation state of the sulfur atom and the strength of the carbon-sulfur and sulfur-oxygen bonds. Transformations of this moiety in this compound are not extensively documented in publicly available scientific literature, suggesting its general stability under many reaction conditions. However, based on the known chemistry of aryl sulfones, certain transformations can be considered.

Potential for Sulfone-Related Reactions

The methylsulfonyl group in this compound is generally considered to be a stable functional group. However, under specific and often forcing reaction conditions, transformations involving this moiety could potentially be achieved.

One area of reactivity for aryl sulfones is their participation in cross-coupling reactions, where the sulfonyl group can act as a leaving group. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been reported for aryl trifluoromethyl sulfones, where the -SO2CF3 group is displaced. While this has not been specifically documented for this compound, it is conceivable that under suitable catalytic conditions, the methylsulfonyl group could be replaced.

Another potential transformation is the reductive cleavage of the C-S bond. While sulfones are generally resistant to reduction, certain strong reducing agents or specific catalytic systems can effect this transformation. For example, the use of magnesium in methanol has been reported for the deprotection of sulfonamides, suggesting that a similar one-electron reduction mechanism could potentially cleave the C-S bond in aryl methyl sulfones, though this would likely require harsh conditions.

Additionally, reactions involving the methyl group of the methylsulfonyl moiety are a possibility. For instance, deprotonation of the methyl group with a very strong base could generate a carbanion, which could then participate in subsequent reactions. However, the acidity of these protons is relatively low, and such reactions are not common for simple aryl methyl sulfones.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is dictated by the interplay of its three functional groups: the carboxylic acid, the chloro substituent, and the methylsulfonyl group, all attached to an aromatic ring.

Oxidation of the Compound to other Functional Groups (if applicable)

The this compound molecule is highly resistant to oxidation. The aromatic ring is deactivated by three electron-withdrawing groups: the chloro, carboxylic acid, and methylsulfonyl groups. This deactivation makes the ring less susceptible to electrophilic attack, including oxidative processes that would typically degrade an aromatic system.

The methylsulfonyl group itself is at a high oxidation state for sulfur and is therefore inert to further oxidation under standard conditions. The synthesis of related compounds, such as 2-chloro-4-(methylsulfonyl)benzoic acid, often involves the oxidation of a corresponding methylthio- or methylsulfinyl- precursor to the sulfone. This indicates that the sulfone functionality is the stable endpoint of oxidation.

While there is some evidence of the spontaneous oxidation of certain activated aromatic sulfones to sulfonic acids in microdroplets, this reactivity requires the presence of a strong electron-donating group on the aromatic ring. Given that this compound possesses only electron-withdrawing groups, this type of oxidation is not expected to be a viable pathway.

Reductive Transformations of the Compound

Several reductive transformations of this compound are plausible based on the general reactivity of its constituent functional groups.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol. This is a standard transformation in organic synthesis and can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Reductive Dechlorination: The carbon-chlorine bond on the aromatic ring can be cleaved under reductive conditions. Catalytic hydrogenation, often using a palladium catalyst (e.g., Pd/C) and a hydrogen source, is a common method for the hydrodehalogenation of aryl halides. Other methods, such as the use of reducing metals in acidic or basic media, could also potentially effect this transformation.

Reduction of the Methylsulfonyl Group: The reduction of an aryl sulfone to a sulfide (B99878) is a challenging transformation that typically requires strong reducing agents. Reagents like lithium aluminum hydride have been reported to reduce sulfones, although the reaction conditions can be harsh. Milder methods for the reduction of the related sulfoxides to sulfides are more common. It is important to note that the complete reduction of the methylsulfonyl group in this specific compound is not well-documented and would likely require forcing conditions that could also affect the other functional groups.

| Functional Group | Potential Reductive Transformation | Reagents/Conditions |

| Carboxylic Acid | Reduction to primary alcohol | LiAlH4, BH3 |

| Chloro Group | Reductive dechlorination | Catalytic hydrogenation (e.g., H2, Pd/C) |

| Methylsulfonyl Group | Reduction to sulfide | Strong reducing agents (e.g., LiAlH4) |

Structure Activity Relationship Sar Studies and Analogue Development

Design and Synthesis of Derivatives and Analogues of 2-Chloro-5-(methylsulfonyl)benzoic acid

The synthetic versatility of the this compound scaffold permits a wide range of chemical modifications. Researchers have explored derivatives by altering the aromatic substituents, functionalizing the carboxylic acid group, and investigating positional isomers to probe the chemical space and optimize for desired biological effects.

The chloro and methylsulfonyl groups on the aromatic ring are key determinants of the molecule's electronic properties and, consequently, its reactivity and biological interactions. The methylsulfonyl group, in particular, is a strong electron-withdrawing group, which can significantly influence the acidity of the carboxylic acid and its ability to interact with biological targets.

Table 1: Examples of Synthesized Analogues with Modified Aromatic Substituents

| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 5) | Synthetic Approach |

|---|---|---|---|

| Parent | -Cl | -SO2CH3 | Not Applicable |

| Analogue 1a | -F | -SO2CH3 | Halogen exchange reaction |

| Analogue 1b | -Br | -SO2CH3 | Sandmeyer reaction on corresponding aniline |

| Analogue 1c | -Cl | -SO2NH2 | Chlorosulfonation followed by amination |

| Analogue 1d | -Cl | -S(O)CH3 | Controlled oxidation of the corresponding sulfide (B99878) |

This table is illustrative and based on common synthetic transformations for this class of compounds.

The carboxylic acid moiety is a primary site for functionalization, allowing for the synthesis of a variety of derivatives such as esters and amides. These modifications can alter the compound's solubility, membrane permeability, and metabolic stability, which are critical pharmacokinetic properties. The synthesis of amides, for instance, can be achieved by activating the carboxylic acid (e.g., forming an acid chloride) and then reacting it with a primary or secondary amine. nih.gov Such derivatization is a common strategy in drug discovery to explore new binding interactions with target proteins. nih.gov

Table 2: Examples of Carboxylic Acid Functionalization

| Derivative Type | Functional Group | General Synthetic Method | Potential Impact |

|---|---|---|---|

| Ester | -COOR | Fischer esterification or reaction with alkyl halides | Increased lipophilicity, potential prodrug |

| Amide | -CONHR | Amide coupling reactions (e.g., with HATU, T3P) nih.gov | Altered H-bonding capacity, metabolic stability |

| Thioester | -COSR | Reaction of acid chloride with a thiol | Modified reactivity and metabolic profile |

| Acyl Halide | -COX | Treatment with thionyl chloride or oxalyl chloride | Reactive intermediate for further synthesis |

This table outlines common functionalizations and their general implications.

The spatial arrangement of substituents on the benzene (B151609) ring is critical for biological activity. The investigation of positional isomers, such as 2-chloro-4-(methylsulfonyl)benzoic acid, provides insight into the required geometry for interaction with a biological target. The synthesis of these isomers often requires different starting materials or synthetic routes. For example, the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid has been described via the chlorination and subsequent oxidation of 4-methylsulfonyltoluene. The differing positions of the electron-withdrawing groups in the 4- versus the 5-position can lead to distinct electronic distributions within the molecule, affecting both its chemical properties and biological recognition.

Impact of Structural Variations on Biological Activity and Reactivity

Structural modifications to the this compound core have profound effects on its functional properties. These effects are primarily governed by the interplay of electronic and steric factors.

The electronic nature of the substituents on the aromatic ring significantly influences the acidity of the carboxylic acid group. Both the chloro and methylsulfonyl groups are electron-withdrawing, which stabilizes the carboxylate anion through inductive and resonance effects. libretexts.org This increased acidity (lower pKa) can be crucial for ionic interactions with biological targets. psu.edulibretexts.orgresearchgate.net

Replacing the existing substituents with either stronger electron-withdrawing groups (e.g., -NO2) or electron-donating groups (e.g., -OCH3, -CH3) can fine-tune the electronic properties of the molecule. An increase in electron-withdrawing character generally leads to a more acidic compound, which may enhance its biological activity if an ionic interaction is key. Conversely, electron-donating groups would decrease the acidity. libretexts.org

Table 3: Predicted Electronic Effects of Substituents on Benzoic Acid Acidity

| Substituent (X) at para-position | Nature of Substituent | Effect on Carboxylate Anion | Predicted pKa relative to Benzoic Acid |

|---|---|---|---|

| -NO2 | Strongly Electron-Withdrawing | Stabilization | Lower |

| -SO2CH3 | Strongly Electron-Withdrawing | Stabilization | Lower |

| -Cl | Electron-Withdrawing | Stabilization | Lower |

| -H | Neutral | Reference | 4.20 |

| -CH3 | Electron-Donating | Destabilization | Higher |

Data based on established principles of physical organic chemistry. libretexts.orglibretexts.org

Steric hindrance plays a critical role in how a molecule can orient itself to bind to a receptor or an enzyme's active site. For this compound, the ortho-chloro substituent can cause steric hindrance that restricts the rotation of the carboxylic acid group. This conformational restriction can be advantageous if it locks the molecule into a bioactive conformation. However, excessively bulky substituents, particularly at the positions flanking the carboxylic acid (ortho-positions), can prevent the molecule from accessing its binding site altogether, leading to a loss of activity. nih.gov Studies on other 2,6-disubstituted benzoic acids have shown that significant steric bulk around the carboxylic acid can inhibit uptake by transporters, which could be a factor in its mechanism of action in biological systems. nih.gov

Correlation between Molecular Structure and Observed Efficacy/Potency

The core structure of this compound features a benzoic acid scaffold substituted with a chloro group at the 2-position and a methylsulfonyl group at the 5-position. The interplay of these substituents—their electronic effects, size, and lipophilicity—is expected to govern the molecule's interaction with biological targets.

Key Structural Features and Their Potential Impact:

Carboxylic Acid Group: This acidic moiety is often crucial for forming ionic bonds or hydrogen bonds with active sites of enzymes or receptors. Modifications, such as esterification or amidation, would likely alter the compound's binding profile and pharmacokinetic properties.

2-Chloro Substituent: The presence of a chlorine atom at the ortho position to the carboxylic acid can influence the acidity of the carboxyl group and introduce a steric hindrance that may affect the molecule's preferred conformation. This can be a critical factor in orienting the molecule within a binding pocket.

5-Methylsulfonyl Group: This electron-withdrawing group significantly impacts the electronic distribution of the aromatic ring. It is also capable of acting as a hydrogen bond acceptor. Variations in the sulfonyl group, such as replacing the methyl group with larger alkyl or aryl substituents, would modulate the steric and electronic properties of this part of the molecule.

Due to the lack of specific research data, a detailed quantitative analysis correlating structural changes in this compound with efficacy or potency cannot be provided at this time. The scientific community has not published systematic studies that would allow for the generation of data tables illustrating these relationships for this particular compound. Research in this area is likely confined to proprietary industrial development.

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular connectivity can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Chloro-5-(methylsulfonyl)benzoic acid is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl protons of the sulfonyl group, and the acidic proton of the carboxylic acid. The aromatic region is expected to show a complex splitting pattern due to the substitution on the benzene (B151609) ring.

The proton attached to C6 (H-6) would likely appear as a doublet, being coupled only to the proton at C4. The proton at C4 (H-4) is expected to be a doublet of doublets, showing coupling to both H-3 and H-6. Similarly, the proton at C3 (H-3) would also be a doublet of doublets, coupled to H-4. The methyl protons of the methylsulfonyl group are anticipated to appear as a sharp singlet, as they are not coupled to any other protons. The carboxylic acid proton typically presents as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | > 10.0 | broad singlet | - |

| H-6 | 7.9 - 8.2 | doublet | 2.0 - 3.0 |

| H-4 | 7.8 - 8.1 | doublet of doublets | 8.0 - 9.0, 2.0 - 3.0 |

| H-3 | 7.6 - 7.9 | doublet | 8.0 - 9.0 |

| SO₂CH₃ | 3.2 - 3.5 | singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical range for substituted benzenes, with their specific shifts influenced by the electron-withdrawing effects of the chloro and methylsulfonyl groups and the electron-donating/withdrawing nature of the carboxylic acid group. The carbon of the methylsulfonyl group will be found in the aliphatic region.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-5 (C-SO₂CH₃) | 140 - 145 |

| C-2 (C-Cl) | 135 - 140 |

| C-1 (C-COOH) | 130 - 135 |

| C-4 | 128 - 132 |

| C-6 | 125 - 129 |

| C-3 | 123 - 127 |

| SO₂CH₃ | 40 - 45 |

Two-Dimensional NMR Techniques for Connectivity

To confirm the assignments made in the 1D NMR spectra, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, confirming the connectivity of H-3, H-4, and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the signals of H-3, H-4, and H-6 to their corresponding carbon atoms (C-3, C-4, and C-6) and the methyl proton signal to the methyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching of the carboxylic acid will give a strong, sharp absorption around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are expected to appear as two strong bands, typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-Cl stretch will likely be observed in the fingerprint region, below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the S-O bonds, which often give strong Raman signals.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | 1710 - 1680 (strong) | Moderate |

| Sulfonyl | S=O asymmetric stretch | 1350 - 1300 (strong) | Strong |

| Sulfonyl | S=O symmetric stretch | 1160 - 1120 (strong) | Strong |

| Aromatic | C=C stretch | 1600 - 1450 (moderate) | Strong |

| Aryl-Cl | C-Cl stretch | 800 - 600 (moderate) | Moderate |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. For this compound (molar mass: 234.66 g/mol ), the molecular ion peak ([M]⁺) would be observed at m/z 234, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at m/z 236 with approximately one-third the intensity of the [M]⁺ peak).

Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of small, stable molecules or radicals. Key expected fragments include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of a carboxyl group (•COOH): [M - 45]⁺

Loss of a methyl radical from the sulfonyl group (•CH₃): [M - 15]⁺

Loss of sulfur dioxide (SO₂): [M - 64]⁺, which is a common fragmentation for aromatic sulfones.

Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment |

| 234/236 | [M]⁺ (Molecular ion) |

| 217/219 | [M - OH]⁺ |

| 189/191 | [M - COOH]⁺ |

| 219/221 | [M - CH₃]⁺ |

| 170/172 | [M - SO₂]⁺ |

X-ray Crystallography for Solid-State Structural Determination

While the aforementioned spectroscopic techniques elucidate the molecular structure and connectivity, X-ray crystallography provides the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound has not been widely reported in publicly accessible databases, the structures of many related benzoic acid derivatives have been determined. nih.gov It is highly probable that in the solid state, this compound molecules would form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. nih.gov This is a very common and stable motif for carboxylic acids in the solid state. nih.gov

The crystal packing would then be dictated by other weaker intermolecular interactions, such as C-H···O hydrogen bonds involving the sulfonyl oxygen atoms and potentially halogen bonding involving the chlorine atom. The precise arrangement of these dimers would determine the crystal system and space group. A single-crystal X-ray diffraction experiment would be necessary to unequivocally determine these parameters.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Binding Modes and Affinities

While specific molecular docking studies exclusively targeting 2-Chloro-5-(methylsulfonyl)benzoic acid are not extensively documented in publicly available literature, its structural motifs are present in molecules that have been the subject of such investigations. For instance, studies on substituted benzoic acid derivatives have demonstrated their potential to interact with various biological targets, including enzymes and receptors.

Table 1: Predicted Intermolecular Interactions and Binding Affinity

| Functional Group | Potential Interacting Residues | Predicted Interaction Type | Estimated Contribution to Binding Affinity |

|---|---|---|---|

| Carboxylic Acid | Arginine, Lysine, Histidine | Hydrogen Bonding, Salt Bridge | High |

| Chloro Group | Leucine, Isoleucine, Valine | Hydrophobic, Halogen Bonding | Moderate |

| Methylsulfonyl Group | Serine, Threonine, Asparagine | Hydrogen Bonding (with oxygen atoms) | Moderate |

| Aromatic Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic | Moderate |

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The key intermolecular interactions governing the binding of this compound to a protein target can be inferred from its structure.

Hydrogen Bonding: The carboxylic acid group is the primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). The oxygen atoms of the methylsulfonyl group can also act as hydrogen bond acceptors.

Hydrophobic Contacts: The benzene (B151609) ring and the methyl group of the methylsulfonyl moiety can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonding: The chlorine atom can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom.

π-π Stacking: The aromatic ring can form π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and System Stability

Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecular system. Classical MD simulations have been employed to investigate the aggregation and dynamics of benzoic acid in various environments rsc.orgresearchgate.net. For this compound, MD simulations could reveal its conformational flexibility, the stability of its interactions with a target protein, and the influence of solvent on its behavior.

Simulations would likely show that the primary conformational freedom lies in the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring and the C-S bond of the methylsulfonyl group. The conformational landscape would likely be dominated by a planar or near-planar arrangement of the carboxylic acid group with respect to the aromatic ring to maximize conjugation, though steric hindrance from the ortho-chloro substituent could lead to some out-of-plane torsion. MD simulations of a ligand-protein complex would be instrumental in assessing the stability of the predicted binding mode from docking studies. By monitoring the root-mean-square deviation (RMSD) of the ligand and key protein residues over time, one can ascertain the durability of the intermolecular interactions.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT calculations are a powerful tool for investigating the electronic properties of substituted benzoic acids semanticscholar.orgunamur.bemdpi.comsemanticscholar.org. For this compound, DFT calculations at a level like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) could be used to optimize its geometry and calculate various electronic descriptors.

The presence of the electron-withdrawing chloro and methylsulfonyl groups is expected to have a significant impact on the electronic structure of the benzoic acid scaffold. These groups would decrease the electron density on the aromatic ring and increase the acidity of the carboxylic acid proton. The calculated electrostatic potential map would highlight the electron-rich regions (around the oxygen atoms of the carboxylic and sulfonyl groups) and electron-poor regions (the acidic proton and the aromatic hydrogens), providing insights into its reactivity and intermolecular interaction sites.

Table 2: Calculated Electronic Properties of Substituted Benzoic Acids

| Property | Benzoic Acid (Reference) | Expected Trend for this compound |

|---|---|---|

| Dipole Moment | ~2.5 D | Increased |

| Acidity (pKa) | ~4.2 | Decreased (more acidic) |

| Aromaticity | High | Slightly Decreased |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atoms of the carboxylic acid group. The LUMO is likely to be distributed over the aromatic ring and the electron-withdrawing sulfonyl group. The presence of the chloro and methylsulfonyl substituents would lower the energies of both the HOMO and LUMO compared to unsubstituted benzoic acid. The HOMO-LUMO gap is a key parameter that influences the molecule's reactivity, polarizability, and optical properties. A smaller gap generally implies higher reactivity.

Table 3: Predicted Frontier Orbital Properties

| Parameter | Predicted Value/Location | Implication |

|---|---|---|

| HOMO Energy | Relatively Low | Less prone to oxidation |

| LUMO Energy | Low | Susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Chemical stability with potential for reactivity |

| HOMO Distribution | Aromatic ring, Carboxylate oxygens | Sites for electrophilic attack |

| LUMO Distribution | Aromatic ring, Sulfonyl group | Sites for nucleophilic attack |

Electrostatic Potential Mapping

Computational studies utilizing electrostatic potential mapping are pivotal in understanding the electronic distribution and reactive sites of a molecule. For this compound, while specific research is not extensively available, inferences can be drawn from studies on similarly substituted benzoic acid derivatives. niscpr.res.inucl.ac.uk An electrostatic potential map would likely reveal regions of negative potential, indicated by red and yellow colors, concentrated around the electronegative oxygen atoms of the carboxylic acid and sulfonyl groups, as well as the chlorine atom. These areas represent sites susceptible to electrophilic attack. Conversely, regions of positive potential, depicted in blue, would be expected around the hydrogen atom of the carboxylic acid group, indicating a propensity for nucleophilic interaction.

The distribution of electrostatic potential is crucial for predicting intermolecular interactions, such as hydrogen bonding, which significantly influences the compound's crystal packing and solubility. The interplay of the electron-withdrawing chloro and methylsulfonyl groups with the electron-donating character of the benzene ring, as well as the acidic proton of the carboxylic acid, creates a complex electrostatic landscape that governs the molecule's chemical behavior.

Table 1: Predicted Electrostatic Potential (ESP) Hotspots for this compound

| Functional Group | Atom | Predicted ESP (kcal/mol) |

| Carboxylic Acid | O (carbonyl) | -55 to -65 |

| Carboxylic Acid | O (hydroxyl) | -45 to -55 |

| Carboxylic Acid | H (hydroxyl) | +40 to +50 |

| Methylsulfonyl | O | -40 to -50 |

| Chloro | Cl | -15 to -25 |

| Benzene Ring | Aromatic H | +10 to +20 |

Note: The data in this table is illustrative and based on computational studies of analogous substituted benzoic acids. Specific experimental or theoretical values for this compound are not available in the cited literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing the delocalization of electron density between filled and unfilled orbitals. For this compound, an NBO analysis would elucidate the nature of the intramolecular interactions that contribute to its stability and reactivity.

Table 2: Predicted Natural Bond Orbital (NBO) Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) |

| LP (O) of C=O | σ* (C-C) of ring | 2.5 - 4.0 |

| LP (O) of S=O | σ* (S-C) | 3.0 - 5.0 |

| LP (O) of S=O | σ* (S-O) | 1.5 - 3.0 |

| LP (Cl) | σ* (C-C) of ring | 0.5 - 1.5 |

| π (C=C) of ring | π* (C=O) | 1.0 - 2.5 |

Note: The data in this table is illustrative and based on computational studies of analogous substituted benzoic acids. Specific experimental or theoretical values for this compound are not available in the cited literature.

In Silico Predictions for Biological Relevance (e.g., Absorption Profile)

In silico tools are invaluable for predicting the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for assessing its potential as a drug candidate. For this compound, while specific ADME studies are not readily found, predictions can be made based on its structural features and by comparing it to other benzoic acid derivatives that have undergone such analysis. nih.govnih.gov

Properties like lipophilicity (logP), aqueous solubility (logS), and adherence to Lipinski's "rule of five" are key determinants of oral bioavailability. The presence of both polar (carboxylic acid, methylsulfonyl) and nonpolar (benzene ring, chloro group) moieties suggests a moderate lipophilicity. The carboxylic acid group is expected to contribute to its aqueous solubility, particularly at physiological pH where it would be deprotonated. Computational models can predict these parameters and provide an early assessment of the compound's drug-likeness.

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value |

| Molecular Weight | 234.66 g/mol |

| logP (octanol/water) | 1.5 - 2.5 |

| Aqueous Solubility (logS) | -3.0 to -4.0 |

| Number of H-bond Donors | 1 |

| Number of H-bond Acceptors | 4 |

| Lipinski's Rule of Five | Likely to comply |

Note: The data in this table is illustrative and based on in silico predictions for structurally similar compounds. Specific experimental or computational values for this compound are not available in the cited literature.

Applications in Structure-Based Design and Virtual Screening

The benzoic acid scaffold is a common feature in many biologically active molecules, making its derivatives, including this compound, interesting candidates for structure-based drug design and virtual screening campaigns. nih.govnih.gov In structure-based design, the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is used to design molecules that can bind to it with high affinity and specificity. The functional groups of this compound—the carboxylic acid, the chloro group, and the methylsulfonyl group—can be strategically utilized to form specific interactions, such as hydrogen bonds and halogen bonds, with the amino acid residues in the active site of a target protein.

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a biological target. This compound and its virtual derivatives could be included in such libraries. Docking simulations, a key component of virtual screening, can predict the binding mode and affinity of these compounds to a target of interest. For example, derivatives of benzoic acid have been investigated as inhibitors for various enzymes, and the unique substitution pattern of this compound could offer novel binding interactions and selectivity. tandfonline.com

Table 4: Potential Applications in Drug Discovery

| Application | Description |

| Structure-Based Design | The distinct functionalities of the molecule can be used to design potent and selective inhibitors for specific biological targets by optimizing interactions within the binding site. |

| Virtual Screening | The compound and its analogs can be included in virtual libraries to be screened against a wide range of therapeutic targets to identify potential lead compounds for various diseases. |

| Fragment-Based Drug Discovery | The molecule can be considered as a fragment that can be grown or linked with other fragments to generate novel drug candidates with improved potency and pharmacokinetic properties. |

Note: This table outlines potential applications based on the common use of the benzoic acid scaffold in drug discovery. Specific applications for this compound have not been detailed in the available literature.

Applications in Organic Synthesis and Material Science

A Pivotal Intermediate in the Synthesis of Complex Organic Molecules

2-Chloro-5-(methylsulfonyl)benzoic acid's reactivity and molecular architecture make it a sought-after precursor in multi-step synthetic pathways. The presence of three distinct functional groups offers chemists a versatile platform for constructing intricate molecular frameworks.

Precursor for Agrochemicals (e.g., Herbicides)

The agricultural sector has benefited from the application of compounds derived from this compound. While direct evidence of its use in commercially available herbicides is not extensively documented in publicly available literature, its structural isomer, 2-chloro-4-(methylsulfonyl)benzoic acid, is a known key intermediate in the synthesis of the herbicide sulcotrione (B48614). This suggests that the 2-chloro-methylsulfonyl-benzoic acid scaffold is of significant interest in the development of herbicidal agents.

Furthermore, patents related to herbicidal benzoylsulfonamides describe the use of various substituted benzoic acids, indicating that derivatives of this compound could potentially be employed in the synthesis of this class of herbicides. ontosight.ai The methylsulfonyl group, in particular, is a common feature in many modern herbicides, contributing to their biological activity.

Building Block for Pharmaceutical Compounds

In the realm of medicinal chemistry, this compound is recognized as a valuable starting material for the synthesis of therapeutic agents. ontosight.aichemimpex.com It is particularly noted for its role as an intermediate in the development of anti-inflammatory and analgesic medications. chemimpex.com The synthesis of various sulfonamide-based compounds, which have shown antibacterial and anti-inflammatory activities, has utilized this benzoic acid derivative. ontosight.ai

A notable application is in the preparation of 2-chloro-5-sulfamoylbenzoic acid derivatives, which have been investigated as potential hypolipidemic agents, compounds that lower lipid levels in the blood. google.com This underscores the utility of the this compound core in constructing molecules with specific biological targets.

| Intermediate | Therapeutic Area | Reference |

| 2-Chloro-5-sulfamoylbenzoic acid derivatives | Hypolipidemic | google.com |

| Sulfonamide-based compounds | Antibacterial, Anti-inflammatory | ontosight.ai |

Synthesis of Specialty Chemicals

Potential in Polymer Chemistry

The role of this compound in polymer chemistry is an area that remains largely unexplored. Benzoic acid and its derivatives can be incorporated into polymer backbones to impart specific properties. researchgate.netmdpi.commdpi.com For instance, the introduction of a sulfonyl group can modify a polymer's solubility, thermal stability, and electronic characteristics. sioc-journal.cn

While no studies have been identified that specifically utilize this compound in polymerization reactions, the potential exists for its use as a monomer or a modifying agent. For example, derivatives of this compound could potentially be used in the synthesis of fluorinated polymers, should the chlorine atom be substituted with fluorine-containing moieties. However, this remains a speculative application requiring experimental validation.

Biological Activity and Mechanisms of Action

Herbicidal Properties of 2-Chloro-5-(methylsulfonyl)benzoic acid

This aromatic sulfonic acid derivative is effective as a herbicide, valued for its ability to provide targeted weed control while minimizing harm to desirable crops. chemimpex.com Its herbicidal action stems from its capacity to interfere with essential life processes in susceptible plants.

The herbicidal efficacy of compounds like this compound is rooted in their ability to inhibit specific biochemical pathways crucial for plant survival. chemimpex.com While direct studies on this specific molecule are limited in publicly available research, the mechanism of action can be inferred from derivatives and related compounds.

One significant pathway targeted by derivatives is fatty acid synthesis. A derivative, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), has been shown to inhibit biotin (B1667282) carboxylase (BC), which is a component of the acetyl-CoA carboxylase (ACCase) enzyme complex. ACCase catalyzes the first committed step in the biosynthesis of fatty acids. By inhibiting this enzyme, the herbicide halts the production of lipids, which are essential for building cell membranes and storing energy. scielo.brfrontiersin.orgmdpi.com This disruption of fatty acid synthesis ultimately leads to a loss of cell membrane integrity and plant death. scielo.brmdpi.com

Furthermore, isomers and precursors related to this compound are used to synthesize herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.gov HPPD is vital for the biosynthesis of plastoquinone (B1678516) and tocopherols. Plastoquinone is an essential cofactor in the formation of carotenoids. Inhibition of HPPD leads to a depletion of carotenoids, which protect chlorophyll (B73375) from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching or whitening of plant tissues, followed by necrosis and death. nih.govnih.gov

The inhibition of critical biochemical pathways like fatty acid and carotenoid biosynthesis leads to distinct and observable physiological effects in susceptible plants.

ACCase Inhibition: Herbicides that block the ACCase enzyme are absorbed through the foliage and translocated to the meristematic tissues (growing points). ucanr.edu The primary symptoms appear several days after application and include the cessation of growth. scielo.brucanr.edu Newly developing leaves become chlorotic (yellow), and older leaves may turn red or purple. ucanr.edu A characteristic symptom is the decay of the growing point, which turns brown and soft, a condition often referred to as "deadheart". ucanr.edu This prevents the plant from producing new leaves or shoots, leading to its eventual death.

HPPD Inhibition: The most prominent symptom of HPPD inhibition is the bleaching of new growth. nih.gov This occurs because the lack of carotenoids leaves chlorophyll vulnerable to degradation by sunlight. nih.gov Affected plants will show new leaves emerging as white or pale yellow. This is typically followed by growth inhibition, necrosis (tissue death), and ultimately, the death of the plant. nih.govnih.gov Studies on maize have shown that HPPD inhibitors can suppress chlorophyll synthesis and reduce the fresh weight of roots, stems, and leaves. nih.gov

The selective action of herbicides, which allows them to control weeds in a crop field with minimal damage to the crop itself, is a complex process governed by several factors. chemimpex.comagrilife.org

One of the primary mechanisms of selectivity is differential metabolism. wiserpub.com Crop plants may possess enzymes that can rapidly metabolize and detoxify the herbicide, converting it into an inactive form before it can cause significant harm. Weeds, on the other hand, may lack this metabolic capability or perform it at a much slower rate, allowing the herbicide to accumulate to lethal concentrations at its target site. scielo.brwiserpub.com